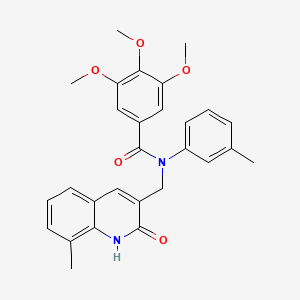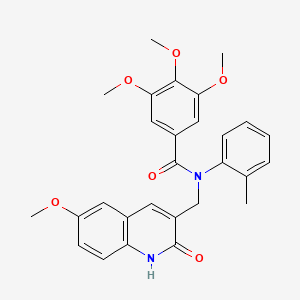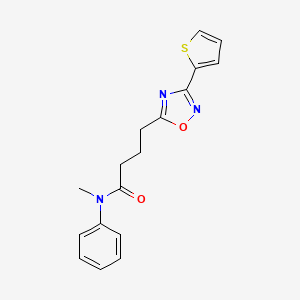
N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MOPEA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. MOPEA is a member of the oxadiazole family, which has been widely studied for its pharmacological properties.
Mechanism of Action
N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide works by binding to specific receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. This binding results in a modulation of neurotransmitter release, leading to changes in neuronal activity. N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects
Studies have shown that N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of oxidative stress, and the induction of neuroprotective pathways. N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to have anti-inflammatory properties, which may contribute to its therapeutic potential in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages as a research tool, including its high affinity for specific receptors in the brain and its potential as a neuroprotective agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including the development of new drugs for the treatment of neurological disorders, the investigation of its potential as a neuroprotective agent, and the exploration of its anti-inflammatory properties. Further research is also needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its potential side effects, as well as to develop new synthesis methods for the compound.
Synthesis Methods
N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenylamine with 2-bromoacetyl bromide, followed by the reaction of the resulting product with 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenol. The final product is purified using column chromatography.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. Studies have shown that N-(2-methoxyphenyl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-19-18(25-21-12)13-6-5-7-14(10-13)24-11-17(22)20-15-8-3-4-9-16(15)23-2/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRIVAFLKGMBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)




![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


![2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705661.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B7705670.png)


![2-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705708.png)